2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 5-methyl-1,3,4-thiadiazole-2-amine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific structural features, such as the methoxy group on the phenyl ring and the combination of thiazolidinone and thiadiazole rings. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N4O4S2 , with a molecular weight of approximately 484.62 g/mol . The structural complexity includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H24N4O4S2 |
Molecular Weight | 484.62 g/mol |
IUPAC Name | (5E)-5-[(3-methoxyphenyl)methylidene]-2-{4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one |
CAS Number | Not Available |
Antimicrobial Activity
Thiazolidinone derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds similar to the one demonstrate activity against a variety of pathogens, including bacteria and fungi. For instance, a study highlighted the efficacy of thiazolidinones against Staphylococcus aureus and Escherichia coli , suggesting potential as antibacterial agents .
Anticancer Properties
Research has shown that thiazolidinone derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with tubulin and inhibit cell division. A screening study included this compound in an antimitotic library, indicating its potential role in cancer treatment . Furthermore, derivatives have been noted for their ability to modulate signaling pathways associated with cancer cell survival and proliferation.
Anti-inflammatory Effects
Thiazolidinones have been documented to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound may exert these effects through the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Interaction with Cellular Targets : The presence of the thiazolidine ring allows for interaction with various cellular targets, potentially disrupting normal cellular functions.
- Modulation of Gene Expression : Some studies suggest that thiazolidinones can influence gene expression related to inflammation and apoptosis.
Case Studies
A notable case study involved the evaluation of thiazolidinone derivatives in a preclinical model for cancer therapy. The results indicated that these compounds significantly reduced tumor growth compared to control groups . Another study focused on their antimicrobial efficacy against resistant strains of bacteria, showcasing their potential as novel therapeutic agents .
Properties
Molecular Formula |
C16H14N4O3S3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14N4O3S3/c1-9-18-19-15(25-9)17-13(21)8-20-14(22)12(26-16(20)24)7-10-4-3-5-11(6-10)23-2/h3-7H,8H2,1-2H3,(H,17,19,21)/b12-7+ |
InChI Key |
GCWSOKZVNAMLDM-KPKJPENVSA-N |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=S |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.